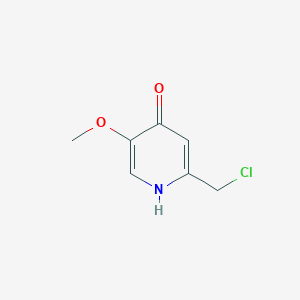

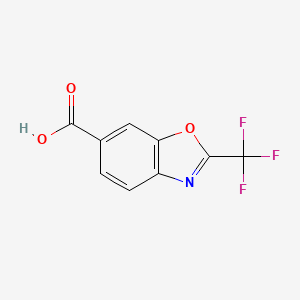

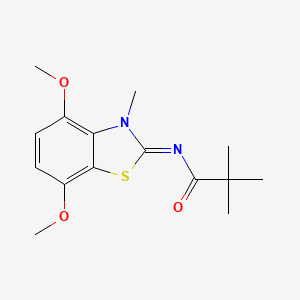

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug, chemically known as N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid, with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Research has shown that derivatives of N-benzyl 2-acetamidoacetamides, which share structural similarities with 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide, exhibit significant protection against seizures induced by maximal electroshock (MES) in mice and rats. The presence of the 2-acetamido substituent was found to be crucial for the anticonvulsant activity, although not obligatory, as demonstrated by various structural modifications of the compound (Choi, Stables, & Kohn, 1996).

Molecular Structure and Antimicrobial Activity

The synthesis of N-arylamino-4-acetamido-2-ethoxy benzamides has been reported, with these compounds exhibiting good yields and confirmed structures through spectral studies. These compounds were screened for antimicrobial activity, highlighting the chemical's potential application in developing new antimicrobial agents (Padaliya & Parsania, 2015).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of paracetamol, a compound related to this compound, under UV/H2O2 conditions, was studied to understand the degradation pathways and the formation of nitrogenous and non-nitrogenous breakdown products. This research provides insights into the environmental fate and treatment of pharmaceutical compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Synthesis and Potential Bioactivity

A study reported the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with structural features reminiscent of this compound. The research aimed to explore its potential as an analgesic and antidyslipidemic agent, showcasing the compound's promise in therapeutic applications (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Chemoselective Acetylation

Another study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method relevant to the synthesis of antimalarial drugs. This research underscores the importance of selective enzymatic reactions in the synthesis of complex molecules, potentially including derivatives of this compound (Magadum & Yadav, 2018).

Zukünftige Richtungen

The future directions for ‘4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide’ could involve further exploration of its potential applications in various fields due to its unique properties and structure. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .

Eigenschaften

IUPAC Name |

4-acetamido-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-14(23)22-16-9-7-15(8-10-16)19(25)21-12-11-20-18(24)13-26-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZJLFDOYJXPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)

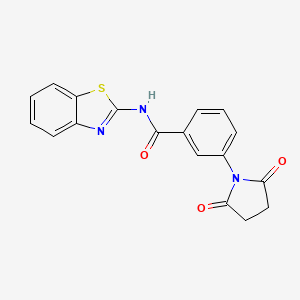

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)

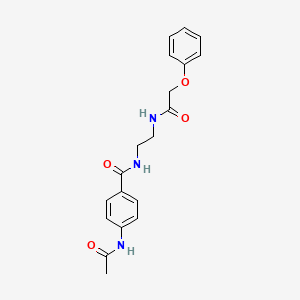

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

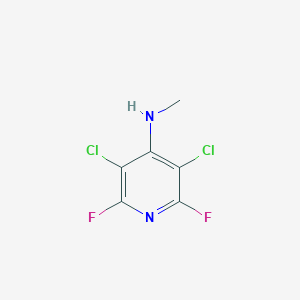

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)